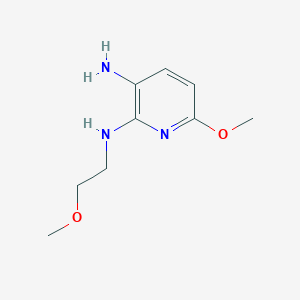
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is an organic compound with a unique structure that includes a pyridine ring substituted with methoxy and methoxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminopyridine with methoxyethyl chloride under basic conditions to introduce the methoxyethyl group. The methoxy group can be introduced via methylation using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinediamine derivatives.
科学的研究の応用
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and methoxyethyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N-(2-methoxyethyl)-2,6-dimethyl-4-quinolinamine hydrochloride
- 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol
Comparison
Compared to similar compounds, 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. Its methoxy and methoxyethyl groups enhance its solubility and binding properties, making it a valuable compound in various research applications.
特性
CAS番号 |
145441-19-6 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
6-methoxy-2-N-(2-methoxyethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-5-11-9-7(10)3-4-8(12-9)14-2/h3-4H,5-6,10H2,1-2H3,(H,11,12) |
InChIキー |
GXAXBZFWUFSLNQ-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=C(C=CC(=N1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
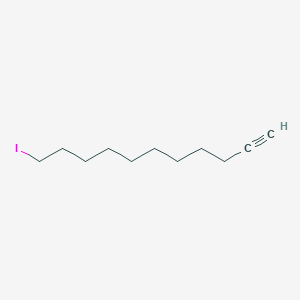
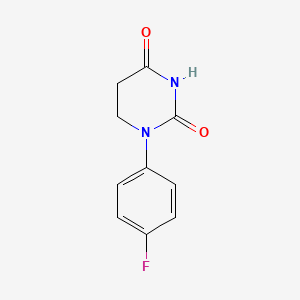
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
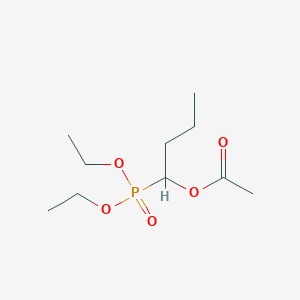
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)

![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
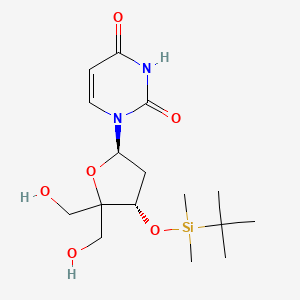


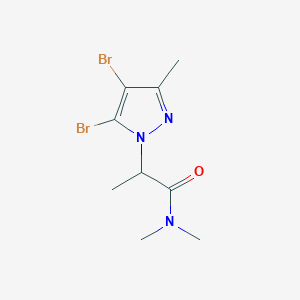

![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
